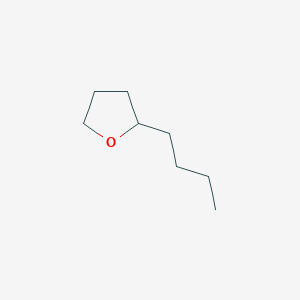

2-Butyltetrahydrofuran

Description

Properties

IUPAC Name |

2-butyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-5-8-6-4-7-9-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOMEIMCQWMHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862511 | |

| Record name | 2-Butyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-29-1 | |

| Record name | 2-Butyltetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyltetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-Butyltetrahydrofuran

This guide provides an in-depth analysis of the spectroscopic data for 2-butyltetrahydrofuran (C₈H₁₆O, CAS No. 1004-29-1), a key heterocyclic ether. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights into the structural elucidation of this compound using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound is a saturated cyclic ether with a butyl substituent at the 2-position. Its molecular structure presents a combination of an aliphatic alkyl chain and a tetrahydrofuran ring, making it a valuable model for understanding the spectroscopic signatures of substituted cyclic ethers. Accurate structural confirmation is paramount in its application, necessitating a multi-faceted analytical approach. This guide explains the causality behind the expected and observed spectroscopic data, providing a self-validating framework for the characterization of this compound and related molecules.

The molecular structure of this compound is foundational to interpreting its spectra.

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure. For this compound, electron ionization (EI) is a common technique that leads to characteristic fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the analyte from any impurities.

-

Ionization : As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•).

-

Fragmentation : The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged ions (fragment ions) and neutral radicals.

-

Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data and Interpretation

The mass spectrum of this compound is available from the NIST WebBook.[1][2][3][4][5] The molecular ion (M⁺•) is expected at an m/z corresponding to its molecular weight, which is approximately 128 g/mol .[1][2][3][4][5]

Table 1: Key Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Interpretation |

| 128 | [C₈H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 71 | [C₄H₇O]⁺ | Loss of the butyl radical (•C₄H₉) via alpha-cleavage. This is often the base peak for 2-alkyltetrahydrofurans. |

| 57 | [C₄H₉]⁺ | Butyl cation, resulting from cleavage of the C-C bond between the ring and the butyl group. |

| 43 | [C₃H₇]⁺ | Propyl cation, a common fragment from the butyl chain. |

The fragmentation of cyclic ethers is often initiated by the cleavage of a bond adjacent to the oxygen atom (alpha-cleavage) due to the stabilization of the resulting cation by the heteroatom.

Caption: Proposed EI-MS Fragmentation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern, and integration of the signals reveal the connectivity of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm.

-

Data Acquisition : Place the NMR tube in the spectrometer. The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses.

-

Signal Detection : The relaxation of the excited nuclei induces a current in a receiver coil, which is recorded as a free induction decay (FID).

-

Data Processing : A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum, which shows the characteristic peaks.

Predicted ¹H NMR Spectrum

While an experimental spectrum was not found in the searched public databases, a predicted spectrum can be constructed based on established chemical shift ranges for similar functional groups. The protons on carbons adjacent to the ether oxygen are expected to be deshielded and appear at a lower field (higher ppm) compared to the alkyl chain protons.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

| -O-CH- (ring) | 3.6 - 3.9 | Multiplet | 1H |

| -O-CH₂- (ring) | 3.3 - 3.7 | Multiplet | 2H |

| -CH₂- (butyl, adjacent to ring) | 1.3 - 1.6 | Multiplet | 2H |

| -CH₂-CH₂- (ring) | 1.5 - 2.0 | Multiplet | 4H |

| -CH₂-CH₂- (butyl) | 1.2 - 1.5 | Multiplet | 4H |

| -CH₃ (butyl) | 0.8 - 1.0 | Triplet | 3H |

Note: The protons on the tetrahydrofuran ring and the adjacent methylene group of the butyl chain may exhibit complex splitting patterns due to diastereotopicity.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation : A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition : The experiment is run using a proton-decoupled pulse sequence, which results in a spectrum where each unique carbon appears as a single line. This simplifies the spectrum and improves the signal-to-noise ratio.

-

Data Processing : Similar to ¹H NMR, the FID is Fourier transformed to generate the frequency-domain spectrum.

Predicted ¹³C NMR Spectrum

The predicted chemical shifts for the carbon atoms in this compound are based on the shielding effects of the adjacent oxygen atom and the alkyl chain. Carbons bonded to the electronegative oxygen atom will be significantly deshielded.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -O-C H- (ring) | 75 - 80 |

| -O-C H₂- (ring) | 67 - 72 |

| -C H₂- (butyl, adjacent to ring) | 35 - 40 |

| -C H₂- (ring, β to O) | 28 - 33 |

| -C H₂- (ring, γ to O) | 25 - 30 |

| -C H₂- (butyl) | 27 - 32 |

| -C H₂- (butyl) | 22 - 26 |

| -C H₃ (butyl) | 13 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation : Place a small drop of neat liquid this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.

-

Sample Spectrum : Acquire the spectrum of the sample. The instrument software automatically subtracts the background from the sample spectrum.

-

Data Analysis : The resulting spectrum shows the percentage of transmittance (or absorbance) as a function of wavenumber (cm⁻¹).

Predicted IR Spectrum

For this compound, the key diagnostic peaks are the C-H stretching vibrations of the alkyl groups and the C-O stretching vibration of the ether functional group.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850 - 3000 | C-H stretch (sp³ hybridized) | Strong |

| 1450 - 1470 | C-H bend (methylene) | Medium |

| 1370 - 1380 | C-H bend (methyl) | Medium-Weak |

| 1050 - 1150 | C-O stretch (aliphatic ether) | Strong |

The most characteristic feature in the IR spectrum of an ether is the strong C-O stretching absorption.[6][7] The absence of a strong, broad absorption around 3200-3600 cm⁻¹ would confirm the absence of an O-H group, and the lack of a strong absorption around 1700 cm⁻¹ would rule out a carbonyl (C=O) group.

Holistic Spectroscopic Interpretation

The combined analysis of MS, NMR, and IR data provides a comprehensive and self-validating structural confirmation of this compound.

-

Mass Spectrometry confirms the molecular weight of 128 amu and shows a characteristic fragmentation pattern for a 2-alkyltetrahydrofuran, with a base peak at m/z 71 due to the loss of the butyl group.

-

¹H and ¹³C NMR Spectroscopy (predicted) would map out the complete carbon-hydrogen framework. The downfield shifts in both spectra would be indicative of the carbons and protons in close proximity to the electron-withdrawing oxygen atom of the ether. The integration and splitting patterns in the ¹H NMR spectrum would further confirm the number and connectivity of the protons.

-

Infrared Spectroscopy (predicted) would confirm the presence of the ether functional group through a strong C-O stretch and the aliphatic nature of the molecule with characteristic C-H stretches, while also confirming the absence of other key functional groups like hydroxyls or carbonyls.

Together, these three spectroscopic techniques provide orthogonal and complementary information, leading to an unambiguous identification and structural elucidation of this compound.

References

-

National Institute of Standards and Technology. (n.d.). Furan, 2-butyltetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-butyl tetrahydrofuran. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. American Chemical Society. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. spectroscopyeurope.com [spectroscopyeurope.com]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Physical Properties of 2-Butyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Butyltetrahydrofuran in Modern Chemistry

This compound (CAS No. 1004-29-1), a cyclic ether with the molecular formula C8H16O, is a compound of increasing interest across various scientific disciplines, including organic synthesis and pharmaceutical development.[1][2][3] Its unique structural characteristics, featuring a five-membered tetrahydrofuran ring with a butyl substituent, impart a desirable balance of moderate polarity and hydrophobicity.[1] This colorless liquid, noted for its mild, ethereal odor, serves as a versatile solvent and a key intermediate in the synthesis of complex molecules.[1][4] A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective application, process optimization, and ensuring safety in a laboratory and industrial setting. This guide provides an in-depth exploration of these critical parameters, supported by established experimental methodologies for their accurate determination.

Core Physical Properties of this compound

The physical properties of a compound are dictated by its molecular structure and the intermolecular forces at play. For this compound, the presence of the ether oxygen atom allows for hydrogen bonding with protic solvents, while the butyl group contributes to its nonpolar character. This duality governs its boiling point and density.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the reported boiling point exhibits a narrow range, indicative of a relatively pure substance.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 158.00 to 160.00 °C | @ 760.00 mm Hg | The Good Scents Company[5] |

| 159-160 °C | @ 768 Torr | ChemicalBook[6] | |

| est. 161 °C | TGSC Information System[4] |

The slight variations in the reported values can be attributed to minor differences in experimental conditions and the purity of the sample. The relatively high boiling point compared to other ethers of similar molecular weight is a result of its cyclic structure, which allows for closer packing of molecules and increased van der Waals forces.

Density

Density, a measure of mass per unit volume, is another crucial physical property that provides insights into the molecular packing and purity of a substance.

| Physical Property | Value | Conditions | Source(s) |

| Density | 0.8626 g/cm³ | @ 9 °C | ChemicalBook[6] |

| 0.8376 g/cm³ | Not Specified | Solubility of Things[7] |

It is important to note the temperature at which density is measured, as it is temperature-dependent. The density of this compound is less than that of water, which has a density of approximately 1 g/cm³.

Experimental Determination of Physical Properties

The accurate determination of boiling point and density is fundamental to chemical characterization. The following sections detail the robust methodologies for these measurements.

Protocol for Boiling Point Determination (Micro-Reflux Method)

The micro-reflux method is a reliable technique for determining the boiling point of a small volume of liquid.[8] The principle behind this method is that at the boiling point, the liquid and its vapor are in equilibrium, and the temperature of the vapor will remain constant.[8]

Methodology:

-

Sample Preparation: A small volume (approximately 0.5-1 mL) of this compound is placed in a small test tube or vial. A boiling chip or a magnetic stir bar is added to ensure smooth boiling and prevent bumping.[8]

-

Apparatus Setup: The test tube is securely clamped within a heating block or an oil bath. A thermometer is positioned with its bulb suspended in the vapor phase, just above the surface of the liquid.[8]

-

Heating and Observation: The sample is gently heated. As the liquid begins to boil, a ring of condensing vapor will become visible on the inner wall of the test tube. The thermometer bulb should be positioned at the level of this refluxing ring to obtain an accurate reading.[8]

-

Temperature Recording: The temperature is recorded when the reading on the thermometer stabilizes while the liquid is gently refluxing. This stable temperature is the boiling point of the liquid.[8]

Causality in Experimental Choices:

-

Suspending the thermometer in the vapor phase: This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid, which is the true boiling point, rather than the temperature of the liquid itself, which can be superheated.

-

Use of a boiling chip: This provides a nucleation site for bubbles to form, preventing sudden, violent boiling (bumping) that can lead to inaccurate temperature readings and potential hazards.

Caption: Workflow for Boiling Point Determination.

Protocol for Density Determination (Pycnometer Method)

The pycnometer method is a highly accurate technique for determining the density of a liquid by precisely measuring a known volume of the substance.

Methodology:

-

Mass of Empty Pycnometer: A clean and dry pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube) is accurately weighed.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away. The filled pycnometer is then weighed.

-

Mass of Pycnometer with a Reference Liquid: The pycnometer is emptied, cleaned, and dried. It is then filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is recorded.

-

Calculation: The density of this compound is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Reference Liquid) * Density of Reference Liquid

Self-Validating System:

This protocol is self-validating because the use of a reference liquid of known density at a specific temperature allows for the calibration of the pycnometer's volume under the experimental conditions. Any systematic errors in the volume measurement are thereby minimized.

Caption: Workflow for Density Determination.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are fundamental parameters that underpin its utility in research and industrial applications. The data presented herein, collated from reliable sources, provides a solid foundation for its handling, use in reactions, and process design. The detailed experimental protocols offer a clear and scientifically sound approach for the in-house verification of these properties, ensuring data integrity and promoting safe laboratory practices. As the applications of this compound continue to expand, a comprehensive understanding of its physical characteristics will remain an indispensable asset to the scientific community.

References

-

The Good Scents Company. (n.d.). 2-butyl tetrahydrofuran, 1004-29-1. Retrieved from [Link]

-

TGSC Information System. (n.d.). This compound (CAS 1004-29-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1004-29-1| Chemical Name : this compound. Retrieved from [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

University of Babylon. (n.d.). Experiment name / Determination of Boiling point Purpose. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

Sources

- 1. CAS 1004-29-1: this compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 1004-29-1 [chemicalbook.com]

- 4. scent.vn [scent.vn]

- 5. 2-butyl tetrahydrofuran, 1004-29-1 [thegoodscentscompany.com]

- 6. This compound CAS#: 1004-29-1 [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Thermochemical Data of 2-Butyltetrahydrofuran

Foreword: The Crucial Role of Thermochemical Data in Advanced Biofuel Development

In the landscape of renewable energy, 2-butyltetrahydrofuran (BTHF) has emerged as a promising second-generation biofuel candidate. Derived from lignocellulosic biomass, its properties suggest potential as a gasoline blendstock.[1][2] The development and optimization of combustion engines that can efficiently and cleanly utilize BTHF hinges on a precise understanding of its energetic properties. This technical guide provides a comprehensive overview of the thermochemical data of this compound, aimed at researchers, scientists, and drug development professionals who require this critical information for modeling, simulation, and process design. We will delve into both the experimental and computational methodologies used to determine these properties, offering insights into the causality behind procedural choices and ensuring a self-validating framework for the data presented.

Core Thermochemical Properties of this compound: An Overview

The key thermochemical parameters that govern the behavior of this compound in chemical processes include the standard enthalpy of formation, heat capacity, and entropy. These properties are fundamental to calculating reaction enthalpies, equilibrium constants, and process efficiencies. While extensive experimental data for this compound is not widely available in public literature, the National Institute of Standards and Technology (NIST) is actively involved in expanding its Standard Reference Databases to include biofuels, which may incorporate such data in the future.[3][4][5][6]

Table 1: Key Thermochemical Properties of this compound

| Property | Symbol | Description |

| Standard Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[7][8] |

| Molar Heat Capacity | Cp | The amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin at constant pressure. |

| Standard Molar Entropy | S° | The entropy content of one mole of a substance under standard state conditions. |

Experimental Determination of Thermochemical Properties: A Methodological Deep Dive

While specific experimental data for this compound is limited, the methodologies for determining the thermochemical properties of its analogs, such as 2-methyltetrahydrofuran and tetrahydrofuran, are well-established.[9][10][11] These techniques provide a blueprint for the experimental characterization of this compound.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of an organic compound is most commonly determined indirectly through its enthalpy of combustion. This is achieved using a bomb calorimeter.

Experimental Protocol: Constant-Volume Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a constant-volume bomb calorimeter. A known length of ignition wire is placed in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Immersion: The bomb is immersed in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through the ignition wire.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change is corrected for heat losses to the surroundings.

-

Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[12]

-

Calculation: The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter. After accounting for the heat of combustion of the ignition wire, the enthalpy of combustion of this compound is determined. The standard enthalpy of formation is then calculated using Hess's Law.

Logical Framework for Combustion Calorimetry

Caption: Computational workflow for determining thermochemical properties of this compound.

Step-by-Step Computational Protocol

-

Conformational Analysis: The conformational space of this compound is thoroughly explored to identify all low-energy conformers. This is crucial due to the flexibility of the butyl chain and the tetrahydrofuran ring.

-

Geometry Optimization: The geometry of each conformer is optimized using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

High-Accuracy Energy Calculation: For each optimized geometry, a single-point energy calculation is performed using a high-level composite method (e.g., G4).

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the DFT level for each conformer. These are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Thermochemical Property Calculation: The enthalpy, entropy, and heat capacity for each conformer are calculated using statistical mechanics principles based on the optimized geometry and vibrational frequencies.

-

Boltzmann Averaging: The final thermochemical properties are obtained by a Boltzmann-weighted average over all the conformers.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved, which leads to significant error cancellation in the quantum chemical calculations.

Summary of Available Data and Future Outlook

While a comprehensive, experimentally validated dataset for the thermochemical properties of this compound is still under development, computational studies provide reliable estimates. Researchers are encouraged to consult the latest NIST databases for updated information. [3][4][5][6]The methodologies outlined in this guide provide a robust framework for either experimental determination or computational prediction of the necessary data. As the interest in this compound as a biofuel grows, it is anticipated that more experimental data will become available, further refining our understanding of this important molecule.

References

-

Standard Reference Data for the Thermophysical Properties of Biofuels. (n.d.). NIST. Retrieved from [Link]

-

Tran, L.-S., et al. (n.d.). CHEMICAL KINETICS OF CYCLIC ETHERS IN COMBUSTION. LillOA. Retrieved from [Link]

-

Standard Reference Data for the Thermophysical Properties of Biofuels. (n.d.). NIST. Retrieved from [Link]

-

Kinetics and Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes: Next Next-Generation Biofuels. (2025). ResearchGate. Retrieved from [Link]

-

THERMOPHYSICAL PROPERTIES OF DIESEL/BIODIESEL BLENDS. (n.d.). ABCM. Retrieved from [Link]

-

Standard Reference Data for the Thermophysical Properties of Biofuels. (2010). Semantic Scholar. Retrieved from [Link]

-

Standard Reference Data for the Thermophysical Properties of Biofuels. (2025). ResearchGate. Retrieved from [Link]

-

Organic Thermochemistry at High ab Initio Levels. 3. A G3 Study of Cyclic Saturated and Unsaturated Hydrocarbons (Including Aromatics). (2000). PubMed. Retrieved from [Link]

-

Enthalpy of formation of 2-methyltetrahydrofuran: Experimental and computational study. (2025). ResearchGate. Retrieved from [Link]

-

Thermodynamic study of 2-methyl-tetrahydrofuran with isomeric chlorobutanes. (2025). ResearchGate. Retrieved from [Link]

-

Heat capacity of tetrahydrofuran and its deuterated analog in the temperature range 4.5 - 320 K. (n.d.). INIS. Retrieved from [Link]

-

Tetrahydrofuran. (n.d.). NIST WebBook. Retrieved from [Link]

-

Low-temperature heat capacity and pseudorotation in 2-methyltetrahydrofuran. (n.d.). Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Thermodynamic properties of binary mixtures formed by cyclic ethers and chloroalkanes. (n.d.). ResearchGate. Retrieved from [Link]

-

High-Temperature Study of 2-Methyl Furan and 2-Methyl Tetrahydrofuran Combustion. (2016). ResearchGate. Retrieved from [Link]

-

Heats of Formation from DFT Calculations: An Examination of Several Parameterizations. (2025). ResearchGate. Retrieved from [Link]

-

Chemical Properties of Tetrahydrofuran (CAS 109-99-9). (n.d.). Cheméo. Retrieved from [Link]

-

Standard enthalpy of formation. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

5.7: Enthalpy of Formation. (2016). Chemistry LibreTexts. Retrieved from [Link]

-

Tetrahydrofuran. (n.d.). NIST WebBook. Retrieved from [Link]

-

Standard Enthalpy of Formation* for Various Compounds. (n.d.). Retrieved from [Link]

-

Calorimetry and Finding the Heat of Combustion. (2022). YouTube. Retrieved from [Link]

-

5 Calorimetry Calculations (combustion). (2014). YouTube. Retrieved from [Link]

-

Modeling materials using density functional theory. (n.d.). The Kitchin Research Group. Retrieved from [Link]

-

Chemical Properties of Furan, tetrahydro-2-methyl- (CAS 96-47-9). (n.d.). Cheméo. Retrieved from [Link]

-

12.3: Heat Capacity, Enthalpy, and Calorimetry. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. (2016). YouTube. Retrieved from [Link]

-

Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. (n.d.). Fraunhofer-Publica. Retrieved from [Link]

-

Density functional theory predictions of the mechanical properties of crystalline materials. (n.d.). SciSpace. Retrieved from [Link]

-

DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]

- 2. researchgate.net [researchgate.net]

- 3. dl.astm.org [dl.astm.org]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. Standard Reference Data for the Thermophysical Properties of Biofuels | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Low-temperature heat capacity and pseudorotation in 2-methyltetrahydrofuran - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Butyltetrahydrofuran (CAS: 1004-29-1)

This guide provides a comprehensive technical overview of 2-Butyltetrahydrofuran, a versatile cyclic ether. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, reactivity, and applications, with a strong emphasis on its relevance in the pharmaceutical landscape. It also outlines essential analytical techniques for its characterization and quantification, alongside critical safety and handling protocols.

Introduction and Physicochemical Properties

This compound, with the CAS number 1004-29-1, is a substituted five-membered heterocyclic ether.[1][2][3] Its structure, featuring a butyl group appended to the tetrahydrofuran (THF) ring, imparts a unique combination of properties that make it a valuable solvent and synthetic intermediate.[1] This colorless to pale yellow liquid possesses a mild, ethereal odor and is characterized by its moderate polarity and solubility in a wide range of organic solvents.[1]

The tetrahydrofuran moiety is a prevalent structural motif in numerous FDA-approved pharmaceuticals, highlighting the importance of substituted THFs like this compound in medicinal chemistry and drug discovery. The stability of the THF ring, coupled with the reactivity conferred by the ether oxygen and the potential for stereoisomerism at the C2 position, makes it an attractive building block in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1004-29-1 | [2][3] |

| Molecular Formula | C₈H₁₆O | [2][4] |

| Molecular Weight | 128.21 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 158-160 °C | [5] |

| Flash Point | 40 °C (104 °F) | [5] |

| Density | 0.863 g/cm³ at 25 °C | |

| Solubility in Water | 359.5 mg/L at 25 °C (estimated) | [5] |

| LogP | 2.537 (estimated) | [5] |

| SMILES | CCCCC1CCCO1 | [2] |

| InChIKey | GBOMEIMCQWMHGB-UHFFFAOYSA-N | [2][4] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the tetrahydrofuran ring or the introduction of the butyl group onto a pre-existing THF scaffold. The choice of synthetic pathway is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.

Catalytic Hydrogenation of 2-Butylfuran

A prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2-butylfuran. This reaction involves the saturation of the furan ring's double bonds using hydrogen gas in the presence of a metal catalyst.

Experimental Protocol: Catalytic Hydrogenation of 2-Butylfuran

Objective: To synthesize this compound via the catalytic hydrogenation of 2-butylfuran.

Materials:

-

2-Butylfuran

-

Palladium on carbon (5% or 10% Pd/C) or Raney Nickel

-

Ethanol or another suitable solvent

-

Hydrogen gas

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor, a solution of 2-butylfuran in ethanol is prepared.

-

A catalytic amount of 5% or 10% Pd/C (typically 1-5 mol%) is added to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

The reactor is sealed and purged several times with hydrogen gas to remove any residual air.

-

The reactor is pressurized with hydrogen gas to the desired pressure (typically 50-100 psi).

-

The reaction mixture is stirred vigorously and may be gently heated (e.g., to 40-60 °C) to facilitate the reaction.

-

The progress of the reaction is monitored by observing the uptake of hydrogen gas.

-

Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

-

The reaction mixture is filtered to remove the catalyst. The filter cake should be handled with care as it may be pyrophoric.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound is then purified by fractional distillation to yield the final product.

Causality: The palladium catalyst provides a surface for the adsorption of both hydrogen gas and the furan ring, facilitating the transfer of hydrogen atoms to the double bonds. The use of a high-pressure system ensures a sufficient concentration of hydrogen for the reaction to proceed to completion.

Caption: Synthetic workflow for this compound via catalytic hydrogenation.

Grignard Reaction with Tetrahydrofurfural

Another viable synthetic route involves the reaction of a butyl Grignard reagent with tetrahydrofurfural, followed by deoxygenation of the resulting secondary alcohol.

Experimental Protocol: Grignard Reaction and Deoxygenation

Objective: To synthesize this compound from tetrahydrofurfural.

Part A: Grignard Reaction

Materials:

-

Magnesium turnings

-

1-Bromobutane

-

Anhydrous diethyl ether or THF

-

Tetrahydrofurfural

-

Iodine crystal (for initiation)

Procedure:

-

Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

A solution of 1-bromobutane in anhydrous diethyl ether is added to the dropping funnel.

-

A small portion of the 1-bromobutane solution is added to the magnesium turnings. A crystal of iodine may be added to initiate the reaction.

-

Once the reaction has initiated (indicated by bubbling and a cloudy appearance), the remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled in an ice bath, and a solution of tetrahydrofurfural in anhydrous diethyl ether is added dropwise.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude secondary alcohol.

Part B: Deoxygenation (e.g., Barton-McCombie Deoxygenation)

Materials:

-

Crude secondary alcohol from Part A

-

Sodium hydride

-

Carbon disulfide

-

Methyl iodide

-

Tributyltin hydride (AIBN as a radical initiator)

-

Toluene

Procedure:

-

The crude alcohol is dissolved in anhydrous THF and treated with sodium hydride at 0 °C to form the alkoxide.

-

Carbon disulfide is added, followed by methyl iodide, to form the xanthate ester.

-

The crude xanthate is then dissolved in toluene, and tributyltin hydride and a catalytic amount of AIBN are added.

-

The mixture is heated to reflux until the reaction is complete (monitored by TLC).

-

The solvent is removed, and the residue is purified by column chromatography to yield this compound.

Causality: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of tetrahydrofurfural to form a new carbon-carbon bond. The subsequent deoxygenation removes the hydroxyl group, yielding the desired alkyl-substituted tetrahydrofuran. The Barton-McCombie deoxygenation proceeds via a radical mechanism.

Chemical Reactivity

This compound exhibits reactivity characteristic of cyclic ethers. The lone pairs of electrons on the oxygen atom render it susceptible to attack by electrophiles, and the C-H bonds adjacent to the oxygen are activated towards radical reactions.

Peroxide Formation

Like many ethers, this compound can form explosive peroxides upon exposure to air and light.[6][7] This is a critical safety consideration, particularly when distilling or concentrating solutions of this compound. The formation of peroxides proceeds via a free-radical chain reaction initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen.

To mitigate this hazard, commercial preparations of this compound are often stabilized with inhibitors such as butylated hydroxytoluene (BHT).[6][7] It is imperative to test for the presence of peroxides before heating or distilling this compound.

Sources

- 1. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Butylfuran(4466-24-4) 1H NMR spectrum [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Mobile [my.chemius.net]

- 5. 2-butyl tetrahydrofuran, 1004-29-1 [thegoodscentscompany.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Butyltetrahydrofuran: Discovery, Natural Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-butyltetrahydrofuran, a heterocyclic organic compound with emerging significance in various scientific domains. This document delves into the discovery and natural occurrence of this compound, with a particular focus on its presence in the plant genus Persicaria. Furthermore, it offers a detailed exploration of established synthetic routes and modern analytical techniques for the isolation, identification, and quantification of this compound. The content is structured to provide not only factual information but also expert insights into the rationale behind experimental methodologies, making it a valuable resource for professionals in research and development.

Introduction

This compound, also known by its IUPAC name 2-butyloxolane, is a saturated cyclic ether with the chemical formula C₈H₁₆O.[1] Its structure consists of a five-membered tetrahydrofuran ring substituted with a butyl group at the second position.[1] This compound and its derivatives are gaining attention due to their potential applications as biofuels, solvents, and as building blocks in organic synthesis.[2] Understanding its origins, both natural and synthetic, as well as robust methods for its characterization, is crucial for harnessing its full potential.

This guide aims to be a definitive resource on this compound, consolidating available scientific knowledge and presenting it in a manner that is both technically rigorous and practically applicable for its intended audience of researchers and drug development professionals.

Discovery and Natural Occurrence

While a definitive historical account of the initial synthesis or discovery of this compound is not prominently documented in readily available literature, its identification as a natural product has been reported.

Natural Sources

This compound has been identified as a volatile organic compound in at least two species of the plant genus Persicaria (family Polygonaceae):

-

Persicaria hydropiperoides (Mild water-pepper): This perennial forb, native to the Americas, is found in freshwater wetland and aquatic habitats.[3] Phytochemical analyses of this plant have revealed the presence of this compound.[1]

-

Persicaria minor (Kesum): An aromatic medicinal plant originating from Southeast Asia, P. minor is utilized in traditional medicine and as a culinary herb.[4][5] Studies on the essential oil and volatile constituents of this plant have also reported the presence of this compound.[1]

The fragrant nature of P. minor is attributed to its high content of volatile aromatic essential oils, primarily composed of sesquiterpenes and aliphatic aldehydes.[6] The presence of this compound contributes to the complex aroma profile of these plants.

Biosynthesis in Plants (Hypothetical Pathways)

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, it is likely derived from the extensive network of fatty acid and polyketide biosynthesis.[7] The formation of the tetrahydrofuran ring, a cyclic ether, can occur through various enzymatic reactions.[8]

One plausible mechanism involves the oxidative cyclization of a polyketide precursor.[7] Enzymes such as peroxidases could initiate radical coupling, leading to the formation of ether linkages.[8] Another potential route is the intramolecular cyclization of a diol precursor, a common strategy in the biosynthesis of cyclic ethers.[9] It is hypothesized that a C8 fatty acid derivative undergoes a series of enzymatic modifications, including hydroxylation and subsequent cyclization, to form the this compound structure. Further research, including isotopic labeling studies, is required to delineate the exact biosynthetic route in Persicaria species.

Chemical Synthesis of this compound

Several synthetic strategies can be employed for the preparation of this compound in a laboratory setting. These methods generally involve the formation of the tetrahydrofuran ring through intramolecular cyclization or the modification of a pre-existing furan ring.

Synthesis via Hydrogenation of 2-Butylfuran

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2-butylfuran. This reaction involves the saturation of the furan ring's double bonds with hydrogen gas in the presence of a metal catalyst.

Reaction Scheme:

Key Considerations:

-

Catalyst Selection: A variety of catalysts can be employed for this transformation, including noble metal catalysts (e.g., palladium, rhodium, ruthenium) and base metal catalysts (e.g., Raney nickel).[10][11] Sponge nickel catalysts containing iron and chromium have also been shown to be effective.[10]

-

Reaction Conditions: The hydrogenation is typically carried out under pressure and at elevated temperatures. The specific conditions will vary depending on the chosen catalyst and the scale of the reaction. For instance, vapor-phase hydrogenation over a nickel-based catalyst can be performed at temperatures around 175°C.[11]

-

Causality of Experimental Choices: The choice of catalyst is critical for achieving high yield and selectivity. Noble metal catalysts are often more active at lower temperatures and pressures but are also more expensive. Nickel-based catalysts, while requiring more forcing conditions, are a more cost-effective option for large-scale synthesis. The use of a molar excess of hydrogen can help prevent catalyst deactivation.[10]

Experimental Protocol: Catalytic Hydrogenation of 2-Butylfuran (General Procedure)

-

Catalyst Preparation: The chosen catalyst (e.g., 5% Pd/C) is slurried in a suitable solvent (e.g., ethanol) in a high-pressure reactor.

-

Reactant Addition: 2-Butylfuran is added to the reactor.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 10-50 atm). The reaction mixture is heated to the target temperature (e.g., 50-150°C) with vigorous stirring.

-

Monitoring: The reaction progress is monitored by measuring hydrogen uptake or by periodic analysis of aliquots using Gas Chromatography (GC).

-

Work-up: Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude this compound.

-

Purification: The product can be further purified by distillation.

Synthesis via Intramolecular Cyclization of 1,4-Octanediol

Another viable synthetic route is the acid-catalyzed intramolecular cyclization (dehydration) of 1,4-octanediol. This method relies on the formation of a stable five-membered ring through the nucleophilic attack of one hydroxyl group on the protonated form of the other.

Reaction Scheme:

Key Considerations:

-

Acid Catalyst: Both Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and solid acid catalysts (e.g., zeolites, acidic resins) can be used.[12]

-

Reaction Conditions: The reaction is typically performed at elevated temperatures to facilitate the dehydration process. The choice of solvent and reaction time will depend on the specific diol and catalyst used.

-

Causality of Experimental Choices: The use of a strong acid catalyst is necessary to protonate a hydroxyl group, making it a good leaving group (water). The intramolecular nature of the subsequent nucleophilic attack is favored due to the formation of a thermodynamically stable five-membered ring.

Experimental Protocol: Acid-Catalyzed Cyclization of 1,4-Octanediol (General Procedure)

-

Reactant and Catalyst: 1,4-Octanediol is dissolved in a high-boiling inert solvent (e.g., toluene). A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.

-

Reaction: The mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus.

-

Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed.

-

Work-up: The reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by distillation.

Diagram of Synthetic Pathways

Caption: Synthetic routes to this compound.

Analytical Methods for Characterization

The identification and quantification of this compound, whether in a natural extract or a synthetic mixture, rely on modern analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.[13] In the context of this compound, GC separates it from other components in a mixture based on its boiling point and polarity, while MS provides information about its molecular weight and fragmentation pattern, allowing for its unambiguous identification.

Typical GC-MS Parameters:

| Parameter | Typical Value | Rationale |

| Column | Non-polar (e.g., DB-5ms) | Provides good separation of a wide range of volatile organic compounds. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., 50 °C to 250 °C at 10 °C/min) | Allows for the separation of compounds with different boiling points. |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column.[13] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard method that produces reproducible fragmentation patterns.[14] |

Mass Spectrum and Fragmentation Pattern:

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 128.[15][16] The fragmentation pattern is dominated by the loss of the butyl side chain, resulting in a base peak at m/z 71, corresponding to the C₄H₇O⁺ fragment.[15]

Diagram of Analytical Workflow

Caption: GC-MS analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of its atomic nuclei. Both ¹H and ¹³C NMR are invaluable for the structural elucidation of this compound.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8-3.6 | m | 3H | H at C2 and C5 |

| ~1.9-1.3 | m | 10H | H at C3, C4, and CH₂ of butyl group |

| ~0.9 | t | 3H | CH₃ of butyl group |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~77 | C2 |

| ~68 | C5 |

| ~36 | CH₂ (α to ring) |

| ~28 | CH₂ (β to ring) |

| ~26 | C3 |

| ~25 | C4 |

| ~23 | CH₂ (γ to ring) |

| ~14 | CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and other experimental conditions.[17][18][19][20]

Conclusion and Future Perspectives

This compound is a molecule of growing interest, with established natural sources and multiple synthetic pathways. This guide has provided a detailed overview of its discovery, natural occurrence in Persicaria species, and the key analytical techniques for its characterization. The provided synthetic and analytical protocols offer a solid foundation for researchers and drug development professionals working with this compound.

Future research should focus on several key areas. A definitive elucidation of the biosynthetic pathway of this compound in plants would provide valuable insights into the enzymatic machinery responsible for its formation and could open avenues for its biotechnological production. Further exploration of its natural occurrence in other plant species and microorganisms may reveal new sources. From a synthetic perspective, the development of more sustainable and atom-economical synthetic routes is an ongoing goal. As the applications of this compound continue to expand, a thorough understanding of its fundamental chemistry and biology will be paramount.

References

-

The Biosynthesis of Polyketide-Derived Polycyclic Ethers. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

A review on medicinal benefits of Persicaria minor. (n.d.). Retrieved January 13, 2026, from [Link]

-

Evaluation of phytochemical, antioxidant and antimicrobial properties of different accessions of Persicaria minor (kesum). (2020). Food Research. Retrieved January 13, 2026, from [Link]

-

Biosynthesis of ethers: Unusual or common natural events? (2010). RSC Publishing. Retrieved January 13, 2026, from [Link]

-

Kesum — Persicaria minor. (n.d.). American Botanical Council. Retrieved January 13, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

Kesum Persicaria minor Plant Family: Polygonaceae. (2024). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Furan, 2-butyltetrahydro-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

Tailor-made biofuel this compound from the continuous flow hydrogenation and deoxygenation of furfuralacetone. (2019). RWTH Publications. Retrieved January 13, 2026, from [Link]

-

Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

-

Furan, 2-butyltetrahydro-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

Investigating the Bioactive Potential of Persicaria hydropiper: GC-MS Profiling and In vivo Exploration of Antinociceptive and A. (2024). Retrieved January 13, 2026, from [Link]

-

Synthesis of Substituted Tetrahydrofurans. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 13, 2026, from [Link]

-

Persicaria minor (syn. Polygonum minus): Analytical Chemistry. (n.d.). American Botanical Council. Retrieved January 13, 2026, from [Link]

-

(PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Persicaria lapathifolia Essential Oil: Chemical Constituents, Antioxidant Activity, and Allelopathic Effect on the Weed Echinochloa colona. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. (2017). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Tetrahydrofuran. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 13, 2026, from [Link]

-

Persicaria hydropiperoides. (n.d.). NatureServe Explorer. Retrieved January 13, 2026, from [Link]

-

Furan, 2-butyltetrahydro-. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

-

An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

- Synthesis of tetrahydrofuran. (n.d.). Google Patents.

-

Chemical Composition of Essential Oils of Seven Polygonum Species from Turkey: A Chemotaxonomic Approach. (2022). MDPI. Retrieved January 13, 2026, from [Link]

- Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof. (n.d.). Google Patents.

-

Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. (2022). Agilent. Retrieved January 13, 2026, from [Link]

-

Phytochemical profiling and GC-MS analysis of methanolic leaf extract of Persicaria hydropiper (L.) H. Gross: An important ethnomedicinal plant. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols with or without 1,3-dicarbonyl compounds to tri- and tetrasubstituted furans. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

Cyclic ether synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

-

Vapor phase hydrogenation of 2-methylfuran over noble and base metal catalysts. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Crossover experiments for the cyclization of 1,4‐diol 2 j in the... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. (n.d.). Google Patents.

-

Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

ChemInform Abstract: Acid-Catalyzed Cyclization of 1,4-Diols Tethered to (Butadiene)iron Tricarbonyl Segments. Isotopic Labeling as a Mechanistic Probe of Stereochemical Retention During Tetrahydrofuran Formation. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. Furan, 2-butyltetrahydro- [webbook.nist.gov]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. View of Phytochemical profiling and GC-MS analysis of methanolic leaf extract of Persicaria hydropiper (L.) H. Gross: An important ethnomedicinal plant [horizonepublishing.com]

- 4. Furan, 2-butyltetrahydro- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. ABC Herbalgram Website [herbalgram.org]

- 7. The biosynthesis of polyketide-derived polycyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20120035378A1 - Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof - Google Patents [patents.google.com]

- 11. US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Furan, 2-butyltetrahydro- [webbook.nist.gov]

- 16. Biosynthesis of ethers: Unusual or common natural events? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to the Stereoisomers of 2-Butyltetrahydrofuran: Synthesis, Analysis, and Properties for Advanced Research and Development

Abstract

The tetrahydrofuran (THF) scaffold is a cornerstone in medicinal chemistry and natural products, with the stereochemistry of its substituents playing a pivotal role in biological activity.[1] 2-Butyltetrahydrofuran, a simple yet significant alkyl-substituted THF, presents a chiral center at the C2 position, giving rise to two enantiomers: (R)-2-butyltetrahydrofuran and (S)-2-butyltetrahydrofuran. The distinct three-dimensional arrangement of these stereoisomers can lead to profound differences in their pharmacokinetic, pharmacodynamic, and toxicological profiles.[2][3] This technical guide provides a comprehensive exploration of the stereoisomers of this compound, designed for researchers, scientists, and drug development professionals. We will delve into stereoselective synthesis strategies, advanced analytical techniques for enantiomeric separation and characterization, and the nuanced impact of stereochemistry on the compound's properties. This document aims to serve as a practical and authoritative resource, bridging foundational principles with actionable experimental insights.

Introduction: The Significance of Chirality in this compound

Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug design and development.[4] Enantiomers of a chiral molecule can exhibit vastly different biological activities, ranging from one being therapeutic while the other is inactive or even toxic.[5] For this compound, the tetrahedral carbon at the 2-position, bonded to a butyl group, a hydrogen atom, and two different carbon atoms within the ring, serves as the stereogenic center.

The critical nature of understanding and controlling the stereochemistry of such molecules cannot be overstated. Regulatory bodies like the FDA have increasingly emphasized the need to characterize the individual enantiomers of a chiral drug.[6] Therefore, the ability to selectively synthesize, separate, and analyze the (R) and (S) enantiomers of this compound is a prerequisite for any meaningful investigation into its potential applications, be it in pharmaceuticals, agrochemicals, or as a chiral building block in organic synthesis.

Stereoselective Synthesis of (R)- and (S)-2-Butyltetrahydrofuran

The controlled synthesis of a single enantiomer of this compound is paramount for studying its specific properties. While various methods exist for the synthesis of substituted tetrahydrofurans, achieving high enantioselectivity requires a strategic approach.[7] Here, we outline a conceptual synthetic pathway based on established methodologies for chiral tetrahydrofuran derivatives.[8]

Conceptual Synthetic Pathway: Asymmetric Hydrogenation and Cyclization

A robust strategy for the enantioselective synthesis of 2-alkyltetrahydrofurans involves the asymmetric hydrogenation of a suitable precursor followed by an intramolecular cyclization. This approach leverages the power of chiral catalysts to set the stereocenter, which then directs the formation of the tetrahydrofuran ring.

The logical flow of this synthetic approach can be visualized as follows:

Caption: Conceptual workflow for the enantioselective synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, step-by-step methodology for the synthesis of a chiral 2-alkyltetrahydrofuran, adapted from established literature on similar compounds.[8]

Step 1: Asymmetric Hydrogenation of Ethyl 4-oxooctanoate

-

To a high-pressure reactor, add ethyl 4-oxooctanoate (1 eq.).

-

Add a solution of a chiral ruthenium-BINAP catalyst (e.g., Ru(OAc)₂(R)-BINAP, 0.01 eq.) in ethanol.

-

Pressurize the reactor with hydrogen gas (e.g., 50 atm) and stir at a controlled temperature (e.g., 50 °C) for 24 hours.

-

After cooling and depressurization, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting chiral hydroxy ester by flash column chromatography.

Step 2: Reduction of the Chiral Hydroxy Ester

-

To a solution of the purified chiral hydroxy ester (1 eq.) in anhydrous diethyl ether at 0 °C, slowly add lithium aluminum hydride (LiAlH₄, 1.5 eq.).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting precipitate and concentrate the filtrate to yield the crude chiral diol.

Step 3: Intramolecular Cyclization to form this compound

-

Dissolve the crude chiral diol (1 eq.) in a suitable solvent such as dichloromethane.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by distillation.

Analytical Methodologies for Stereoisomer Differentiation

The separation and characterization of the enantiomers of this compound are critical for quality control and for understanding their distinct properties.

Chiral Gas Chromatography (GC)

Chiral gas chromatography is a powerful technique for the direct separation of volatile enantiomers.[9] The separation is achieved using a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin.[10][11] The enantiomers of this compound interact diastereomerically with the chiral stationary phase, leading to different retention times and, thus, separation.

Protocol: Chiral GC-FID Analysis of this compound Enantiomers

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral Column: A cyclodextrin-based capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

-

Carrier Gas: Hydrogen or Helium.

-

Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 2 °C/minute to 150 °C.

-

Hold at 150 °C for 5 minutes.

-

-

Injector and Detector Temperature: 250 °C.

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

-

Injection: 1 µL, split mode (e.g., 50:1).

Data Interpretation: The resulting chromatogram will show two separated peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), the enantiomers form transient diastereomeric complexes, which can lead to distinguishable chemical shifts in their NMR spectra.[12]

Protocol: ¹H NMR Analysis with a Chiral Solvating Agent

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire a standard ¹H NMR spectrum.

-

Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in small increments (e.g., 0.25, 0.5, 1.0 equivalents) and acquire a spectrum after each addition.

-

-

Data Analysis: Observe the splitting of signals, particularly the proton at the C2 position, into two distinct sets of resonances corresponding to the two enantiomers. The integration of these signals allows for the determination of the enantiomeric ratio.

Expected Spectral Features of this compound (in CDCl₃):

-

¹H NMR: Resonances for the butyl chain protons and the tetrahydrofuran ring protons. The proton at the C2 position will appear as a multiplet.

-

¹³C NMR: Characteristic signals for the eight carbon atoms.[13]

Mass Spectrometry (MS)

While standard mass spectrometry does not differentiate between enantiomers, it is crucial for confirming the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent peak at m/z 71, corresponding to the loss of the butyl radical.[14]

Key Fragmentation Pathways:

Caption: Primary fragmentation pathway of this compound in EI-MS.

Data Summary Table:

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [15] |

| Molecular Weight | 128.21 g/mol | [15] |

| Boiling Point | 158-160 °C | [16] |

| Flash Point | 40 °C | [16] |

| Key MS Fragment | m/z 71 | [14] |

Properties and Potential Applications of this compound Stereoisomers

The biological activity of chiral molecules is often highly dependent on their stereochemistry. While specific data for the individual enantiomers of this compound is sparse in publicly available literature, we can infer potential areas of interest based on related structures.

Pharmacological and Toxicological Considerations

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific stereochemistry of substituents on the THF ring is often critical for target binding and efficacy. It is plausible that the (R) and (S) enantiomers of this compound could exhibit different pharmacological activities or metabolic profiles.[2] Any drug development program involving a chiral compound like this compound would necessitate a thorough evaluation of the individual enantiomers for efficacy and toxicity.[17]

Pheromonal Activity

Many insect pheromones are chiral molecules, and often only one enantiomer is biologically active, with the other being inactive or even inhibitory.[18][19][20] Substituted tetrahydrofurans and related cyclic ethers are known components of insect pheromone blends. While there is no definitive report on this compound as an insect pheromone, its structural similarity to known pheromones suggests that its enantiomers could have undiscovered roles in chemical ecology. Further research in this area could involve electroantennography (EAG) and field trapping studies to assess the activity of the individual enantiomers on various insect species.

Flavor and Fragrance Applications

Structurally related compounds, such as oak lactones (which contain a substituted tetrahydrofuran ring), are key aroma compounds in aged spirits and wines, with the cis and trans isomers having distinct aroma profiles and sensory thresholds.[21] Given that enantiomers can also have different odors, it is possible that (R)- and (S)-2-butyltetrahydrofuran possess unique organoleptic properties, making them of potential interest to the flavor and fragrance industry.

Conclusion and Future Directions

The stereoisomers of this compound, while structurally simple, embody the critical importance of chirality in modern chemical and biological sciences. This guide has provided a framework for their enantioselective synthesis, analytical separation and characterization, and has highlighted potential areas for exploring their differential properties. The lack of specific biological data for the individual enantiomers represents a significant knowledge gap and a compelling opportunity for future research. A systematic investigation into the pharmacological, toxicological, and pheromonal activities of (R)- and (S)-2-butyltetrahydrofuran could uncover novel applications and deepen our understanding of stereo-specific molecular interactions. The methodologies and protocols outlined herein provide a solid foundation for researchers and drug development professionals to embark on such investigations, ultimately unlocking the full potential of these chiral molecules.

References

- Hayasaka, Y., Wilkinson, K. L., Elsey, G. M., Raunkjær, M., & Sefton, M. A. (2007). Identification of Natural Oak Lactone Precursors in Extracts of American and French Oak Woods by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 55(22), 9195–9201.

-

ResearchGate. (n.d.). Precursors to oak lactone II: Synthesis, separation and cleavage of four β-D-glucopyranosides of 3-methyl-4-hydroxyoctanoic acid. Retrieved January 13, 2026, from [Link]

-

Sci-Hub. (n.d.). Identification of Natural Oak Lactone Precursors in Extracts of American and French Oak Woods by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Chiral Gas Chromatography in Wine Analysis. Retrieved January 13, 2026, from [Link]

- Dagaut, P., Karsenty, F., & Dayma, G. (2014). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Rapid Communications in Mass Spectrometry, 28(15), 1641–1649.

-